molecular formula C20H21N5O2 B2947561 3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one CAS No. 440332-21-8

3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one

Cat. No.: B2947561
CAS No.: 440332-21-8
M. Wt: 363.421
InChI Key: PTEMCQZWCDDHCI-UHFFFAOYSA-N
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Description

3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazinones, which are known for their diverse biological and chemical properties. The presence of the benzylpiperazine moiety adds to its chemical complexity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one typically involves multi-step organic reactions. One common approach is the reaction of 4-benzylpiperazine with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification steps, including recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the piperazine ring allows for selective oxidation reactions.

  • Reduction: : Reduction of the oxo group can lead to the formation of different derivatives.

  • Substitution: : The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide derivatives: : These compounds are structurally similar and are also investigated for their biological activities.

  • Indole derivatives: : These compounds share some structural features and are known for their biological activity.

Uniqueness

3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(15-25-20(27)17-8-4-5-9-18(17)21-22-25)24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEMCQZWCDDHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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